N-(1-ethyl-6-oxopyridin-3-yl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide
Description
N-(1-ethyl-6-oxopyridin-3-yl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, a pyrazole ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-(1-ethyl-6-oxopyridin-3-yl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-5-19-8-11(6-7-12(19)20)16-15(21)13-10(4)17-18-14(13)9(2)3/h6-9H,5H2,1-4H3,(H,16,21)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXKRHHXDFUXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)NC(=O)C2=C(NN=C2C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-6-oxopyridin-3-yl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and ammonium acetate.
Formation of the Pyrazole Ring: The pyrazole ring is often synthesized via a cyclization reaction involving hydrazine and an appropriate diketone.
Coupling Reaction: The final step involves coupling the pyridine and pyrazole rings through a carboxamide linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-6-oxopyridin-3-yl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-ethyl-6-oxopyridin-3-yl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-ethyl-6-oxopyridin-3-yl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-6-oxopyridin-3-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide
- N-(1-ethyl-6-oxopyridin-3-yl)-2-(2,4,6-trimethylphenyl)acetamide
- N-(1-ethyl-6-oxopyridin-3-yl)-3-methylbenzamide
Uniqueness
N-(1-ethyl-6-oxopyridin-3-yl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide stands out due to its unique combination of a pyridine ring, a pyrazole ring, and a carboxamide group. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
